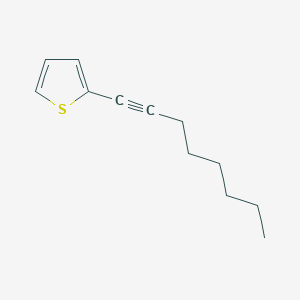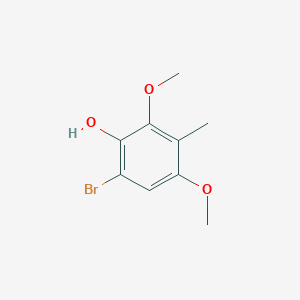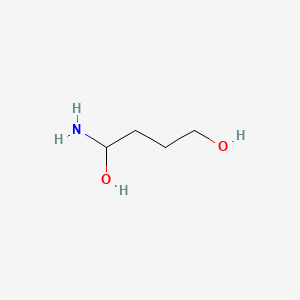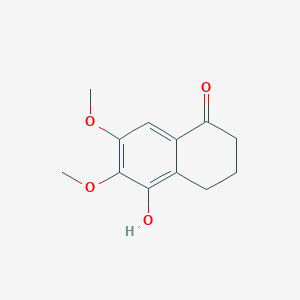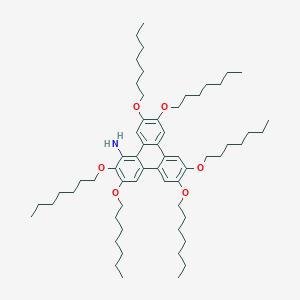
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine is a complex organic compound known for its unique structural properties It belongs to the class of triphenylene derivatives, which are characterized by a central aromatic core surrounded by various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of heptyloxy-substituted benzene derivatives, which undergo a series of reactions including alkylation, cyclization, and amination to form the final product. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of liquid crystals for display technologies and organic semiconductors for electronic devices
Mécanisme D'action
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its electronic properties. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in its applications as an organic semiconductor.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in the synthesis of metal-organic frameworks (MOFs).
2,3,6,7,10,11-Hexaaminotriphenylene: Utilized in organic electronics and as a precursor for other functional materials
Uniqueness
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylen-1-amine stands out due to its heptyloxy substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in liquid crystal displays and organic electronic devices, where solubility and film-forming properties are crucial.
Propriétés
Numéro CAS |
221147-26-8 |
|---|---|
Formule moléculaire |
C60H97NO6 |
Poids moléculaire |
928.4 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexaheptoxytriphenylen-1-amine |
InChI |
InChI=1S/C60H97NO6/c1-7-13-19-25-31-37-62-53-43-48-49-44-55(64-39-33-27-21-15-9-3)56(65-40-34-28-22-16-10-4)46-51(49)58-52(50(48)45-54(53)63-38-32-26-20-14-8-2)47-57(66-41-35-29-23-17-11-5)60(59(58)61)67-42-36-30-24-18-12-6/h43-47H,7-42,61H2,1-6H3 |
Clé InChI |
FQTFEKDEGAPPDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=C(C(=C(C=C24)OCCCCCCC)OCCCCCCC)N)OCCCCCCC)OCCCCCCC)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


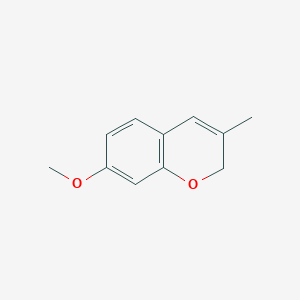
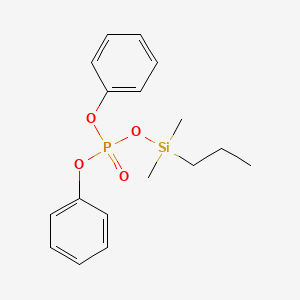
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
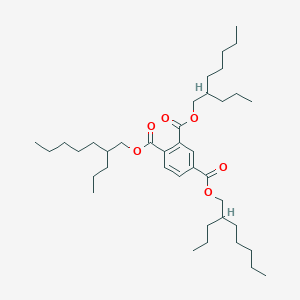
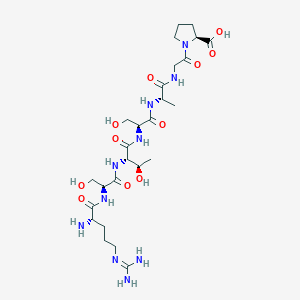

![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
